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molecular formula C14H19NO3 B029135 Suberanilic Acid CAS No. 149648-52-2

Suberanilic Acid

Cat. No. B029135
M. Wt: 249.3 g/mol
InChI Key: PAXDAFSGJPGLGR-UHFFFAOYSA-N
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Patent
US07456219B2

Procedure details

In a 22 L flask was placed 3,500 g (20.09 moles) of suberic acid, and the acid melted with heat. The temperature was raised to 175° C., and then 2,040 g (21.92 moles) of aniline was added. The temperature was raised to. 190° C. and held at that temperature for 20 minutes. The melt was poured into a Nalgene tank that contained 4,017 g of potassium hydroxide dissolved in 50 L of water. The mixture was stirred for 20 minutes following the addition of the melt. The reaction was repeated at the same scale, and the second melt was poured into the same solution of potassium hydroxide. After the mixture was thoroughly stirred, the stirrer was turned off, and the mixture was allowed to settle. The mixture was then filtered through a pad of Celite (4,200 g) (the product was filtered to remove the neutral by-product (from attack by aniline on both ends of suberic acid). The filtrate contained the salt of the product, and also the salt of unreacted suberic acid. The mixture was allowed to settle because the filtration was very slow, taking several days.). The filtrate was acidified using 5 L of concentrated hydrochloric acid; the mixture was stirred for one hour, and then allowed to settle overnight. The product was collected by filtration, and washed on the funnel with deionized water (4×5 L). The wet filter cake was placed in a 72 L flask with 44 L of deionized water, the mixture heated to 50° C., and the solid isolated by a hot filtration (the desired product was contaminated with suberic acid which is has a much greater solubility in hot water. Several hot triturations were done to remove suberic acid. The product was checked by NMR [D6DMSO] to monitor the removal of suberic acid). The hot trituration was repeated with 44 L of water at 50° C. The product was again isolated by filtration, and rinsed with 4 L of hot water. It was dried over the weekend in a vacuum oven at 65° C. using a Nash pump as the vacuum source (the Nash pump is a liquid ring pump (water) and pulls a vacuum of about 29 inch of mercury. An intermittent argon purge was used to help carry off water); 4,182.8 g of suberanilic acid was obtained.
Quantity
20.09 mol
Type
reactant
Reaction Step One
Quantity
21.92 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9].[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[OH-].[K+]>O>[C:8]([OH:10])(=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([NH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
20.09 mol
Type
reactant
Smiles
C(CCCCCCC(=O)O)(=O)O
Step Two
Name
Quantity
21.92 mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
50 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 22 L flask was placed
TEMPERATURE
Type
TEMPERATURE
Details
with heat
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to
ADDITION
Type
ADDITION
Details
The melt was poured into a Nalgene tank that
ADDITION
Type
ADDITION
Details
the addition of the melt
STIRRING
Type
STIRRING
Details
After the mixture was thoroughly stirred
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a pad of Celite (4,200 g) (the product
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to remove the neutral by-product (from attack by aniline on both ends of suberic acid)
FILTRATION
Type
FILTRATION
Details
to settle because the filtration
WAIT
Type
WAIT
Details
taking several days
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour
Duration
1 h
WAIT
Type
WAIT
Details
to settle overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed on the funnel with deionized water (4×5 L)
CUSTOM
Type
CUSTOM
Details
The wet filter cake was placed in a 72 L flask with 44 L of deionized water
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to 50° C.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(CCCCCCC(=O)NC1=CC=CC=C1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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